molecular formula C10H11NO3 B13203109 6-(Tetrahydrofuran-2-yl)nicotinic acid

6-(Tetrahydrofuran-2-yl)nicotinic acid

Cat. No.: B13203109
M. Wt: 193.20 g/mol
InChI Key: FULOEBURRHQXIB-UHFFFAOYSA-N
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Description

6-(Tetrahydrofuran-2-yl)nicotinic acid is a heterocyclic compound that features a nicotinic acid core with a tetrahydrofuran ring attached to the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetrahydrofuran-2-yl)nicotinic acid can be achieved through multicomponent reactions involving the condensation of nicotinic acid derivatives with tetrahydrofuran-based reagents. One common method involves the use of ethyl β-(morpholin-4-yl)crotonate and cyanothioacetamides in ethanol at room temperature, followed by regioselective alkylation with alkyl halides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydrofuran-2-yl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acid derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

6-(Tetrahydrofuran-2-yl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-(Tetrahydrofuran-2-yl)nicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in metabolic processes, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: A simpler analog without the tetrahydrofuran ring.

    Isonicotinic Acid: Similar structure but with the carboxyl group at a different position.

    Pyridinecarboxylic Acids: A broader class of compounds with varying substituents on the pyridine ring.

Uniqueness

6-(Tetrahydrofuran-2-yl)nicotinic acid is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives. This structural feature can influence its reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

6-(oxolan-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h3-4,6,9H,1-2,5H2,(H,12,13)

InChI Key

FULOEBURRHQXIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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